Sodium 6-methoxypyridazine-3-sulfinate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;6-methoxypyridazine-3-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S.Na/c1-10-4-2-3-5(7-6-4)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEZJGZDRHYVEH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Sodium 6 Methoxypyridazine 3 Sulfinate
Historical Development of Synthetic Routes to Pyridazine-3-sulfinates
The synthesis of sulfinic acids and their salts, including those integrated into heterocyclic systems like pyridazine (B1198779), has historically relied on a few foundational reactions. One of the most established and widely utilized methods is the reduction of sulfonyl chlorides. google.comnih.gov This approach has been a cornerstone in organosulfur chemistry due to the ready availability of sulfonyl chlorides as precursors.
Early synthetic efforts typically involved the use of reducing agents such as zinc dust or various sulfite (B76179) salts. nih.gov A common route involves reacting the corresponding pyridazine-3-sulfonyl chloride with a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) in an aqueous medium. google.comnih.gov The reliability of this reduction has made it a benchmark method for producing sulfinates for many years. Another classical approach involves the reaction of sulfur dioxide with organometallic reagents, such as Grignard reagents or diazonium salts, although the reduction of sulfonyl chlorides has been more widely adopted from an industrial perspective due to the comparative ease of synthesis and the stability of the intermediates. google.com
These foundational methods, while effective, often required harsh conditions and could lead to the formation of byproducts, such as the corresponding sulfonic acid through over-oxidation or disproportionation. The historical development has thus been a story of refining these fundamental transformations to improve yield, purity, and reaction conditions.
Contemporary Approaches for the Preparation of Sodium 6-methoxypyridazine-3-sulfinate
Modern synthetic chemistry has focused on refining classical methods and developing new pathways to enhance efficiency, selectivity, and sustainability in the preparation of this compound.
Precursor Synthesis and Functional Group Transformations in Pyridazine and Sulfinate Chemistry
The synthesis of this compound typically begins with the construction of the substituted pyridazine ring. A common and commercially viable starting material is 3,6-dichloropyridazine (B152260). The synthesis of the key precursor, 3-chloro-6-methoxypyridazine (B157567) , is achieved through a nucleophilic aromatic substitution reaction where one of the chlorine atoms on 3,6-dichloropyridazine is selectively replaced by a methoxy (B1213986) group using sodium methoxide. thieme-connect.com
Once the precursor is obtained, two primary pathways are employed to introduce the sulfinate group at the 3-position:
Direct Sulfination of the Halopyridazine : This involves a direct nucleophilic substitution of the remaining chlorine atom in 3-chloro-6-methoxypyridazine with a sulfite source, such as sodium sulfite. The electron-deficient nature of the pyridazine ring facilitates this substitution.
Reduction of a Sulfonyl Chloride Intermediate : This is the most common and well-documented contemporary method. nih.gov It involves a two-step process:
First, the 3-chloro-6-methoxypyridazine is converted into the corresponding 6-methoxypyridazine-3-sulfonyl chloride . This can be achieved through various methods, such as reaction with a thiol followed by oxidative chlorination.
Second, the resulting sulfonyl chloride is reduced to the target sodium sulfinate. google.comnih.gov This reduction is typically performed using sodium sulfite in an aqueous solution, often buffered to maintain an optimal pH. google.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Significant research has been dedicated to optimizing the reaction conditions for the synthesis of sulfinates from sulfonyl chlorides to maximize yield and product purity. Key parameters that are manipulated include the choice of solvent, pH, temperature, and the specific reducing agent.
For the reduction of a pyridazine-3-sulfonyl chloride, a biphasic system of an organic solvent and water is often employed. google.com The use of a phosphate (B84403) buffer, such as disodium (B8443419) hydrogenphosphate, is a preferred method to control the pH of the reaction mixture, which is crucial for preventing side reactions like the hydrolysis of the sulfonyl chloride or the disproportionation of the sulfinate product. google.com Temperature control is also vital; reactions are often maintained between 70-80 °C to ensure a reasonable reaction rate without promoting degradation. nih.gov
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Sulfite (Na₂SO₃) | Effective, inexpensive, and commonly used for this transformation. nih.gov |
| Solvent System | Mixture of organic solvent and water | Facilitates dissolution of both the organic precursor and inorganic reagents. google.com |
| pH Control | Disodium Hydrogenphosphate | Acts as a buffer to maintain optimal pH, preventing side reactions. google.com |
| Temperature | 70-80 °C | Provides sufficient energy for the reaction while minimizing product degradation. nih.gov |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazines. ekb.eg The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
For the synthesis of pyridazine derivatives, green approaches include the use of microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. ekb.egresearchgate.net One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, are also a key green strategy. ekb.eg In the context of this compound synthesis, utilizing water as a solvent for the reduction step aligns with green chemistry principles. nih.gov Future research may focus on developing catalytic methods that can replace stoichiometric reducing agents, further reducing waste and improving the atom economy of the process.
Novel Synthetic Strategies for Sulfinate Formation within Heterocyclic Frameworks
While the reduction of sulfonyl chlorides remains a robust method, recent years have seen the development of novel strategies for creating C-S bonds and forming sulfinates on heterocyclic rings under milder conditions. These innovative approaches often employ transition-metal catalysis or utilize SO₂ surrogates.
A notable advancement is the copper-catalyzed synthesis of "masked" aryl sulfinates from aryl halides. acs.org This method uses a commercially available sulfonylation reagent and proceeds under mild, base-free conditions. The resulting sulfone products can then be "unmasked" to release the sulfinate salt, which can be used in subsequent reactions. acs.org This strategy avoids the direct isolation of the often-sensitive sulfinate salts.
Other modern techniques involve the use of SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or sodium metabisulfite (B1197395) in conjunction with aryl halides. acs.org These methods provide a safer alternative to using gaseous sulfur dioxide. Furthermore, photocatalysis has emerged as a powerful tool in organosulfur chemistry, enabling the generation of sulfonyl radicals from sulfinates for various transformations, which hints at the potential for developing novel light-mediated pathways for their synthesis. nih.gov The development of these strategies offers new possibilities for the efficient and functional-group-tolerant synthesis of complex heterocyclic sulfinates like this compound.
Mechanistic Insights into the Formation Pathways of this compound
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting reactivity. The formation of this compound from its common precursors proceeds through well-established mechanistic pathways.
Via Nucleophilic Aromatic Substitution (SNAr) : When 3-chloro-6-methoxypyridazine is reacted directly with sodium sulfite, the mechanism is a classic Nucleophilic Aromatic Substitution (SNAr). The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring susceptible to attack by nucleophiles. The sulfite anion (SO₃²⁻) acts as the nucleophile, attacking the carbon atom at the 3-position, which bears the chloride leaving group. This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the chloride ion, yielding the final sulfinate product. The presence of the nitrogen atoms helps to stabilize the negative charge in the intermediate, facilitating the reaction. thieme-connect.com
Via Reduction of Sulfonyl Chloride : The formation of the sulfinate from the corresponding 6-methoxypyridazine-3-sulfonyl chloride is a reduction reaction. When sodium sulfite is used as the reducing agent, the reaction involves the transfer of electrons from the sulfite to the sulfur atom of the sulfonyl chloride. This process leads to the cleavage of the sulfur-chlorine bond and the formation of the sulfinate anion. The presence of a buffer is critical in this pathway to consume the acid generated during the reaction and prevent unwanted side reactions. google.com
These distinct mechanistic pathways provide chemists with versatile options for synthesizing the target molecule, with the choice of route often depending on the availability of starting materials and the desired reaction conditions.
Chemical Reactivity and Reaction Mechanisms of Sodium 6 Methoxypyridazine 3 Sulfinate
Nucleophilic and Electrophilic Reactivity Profiles of the Sulfinate Moiety
The sulfinate group (–SO₂⁻) is an ambident nucleophile, capable of reacting through either the sulfur or oxygen atoms. rsc.org However, in many reactions, particularly with carbon electrophiles, it predominantly reacts at the sulfur atom, leading to the formation of sulfones. rsc.org The nucleophilicity of the sulfinate anion makes it a versatile building block in organic synthesis. For instance, sodium sulfinates readily participate in nucleophilic substitution reactions with alkyl halides to form alkyl sulfones. rsc.org
In the context of sodium 6-methoxypyridazine-3-sulfinate, the sulfur atom of the sulfinate moiety is expected to be the primary site of nucleophilic attack. This reactivity is harnessed in various synthetic applications, including the formation of C-S bonds. The electron-withdrawing nature of the pyridazine (B1198779) ring can modulate the nucleophilicity of the sulfinate, potentially making it a less powerful nucleophile compared to simple alkyl or aryl sulfinates.
Conversely, under certain conditions, the sulfinate group can exhibit electrophilic character. More commonly, sulfinates serve as precursors to sulfonyl radicals (RSO₂•) through single-electron transfer (SET) processes. electrochemsci.org These radicals can then participate in a variety of addition and coupling reactions. The generation of sulfonyl radicals from sulfinates can be achieved using visible light in the presence of a photosensitizer or through transition-metal catalysis. electrochemsci.org This dual reactivity profile allows sulfinates to be employed in a diverse array of chemical transformations, acting as either nucleophiles or radical precursors depending on the reaction conditions. electrochemsci.org
Role of the Pyridazine Core in Directing Chemical Transformations
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electron deficiency significantly influences the reactivity of the ring and its substituents. The C-3 and C-6 positions of the pyridazine ring are particularly electron-poor, which in turn affects the properties of the attached functional groups. nih.gov This electronic characteristic is a key factor in directing chemical transformations involving this compound.
The pyridazine core's electron-withdrawing nature can influence the reactivity of the sulfinate group at the 3-position. It can make the sulfinate a better leaving group in certain reactions and can also affect the stability of any intermediates formed during a reaction. Furthermore, the nitrogen atoms in the pyridazine ring can act as Lewis bases, coordinating to metal catalysts and thereby influencing the outcome of metal-catalyzed reactions.
Reductive and Oxidative Transformations of this compound
The sulfinate moiety is readily oxidized to a sulfonate (–SO₃⁻) or a sulfonic acid (–SO₃H) group using various oxidizing agents. This transformation is a common reaction of sulfinates. The pyridazine ring itself is generally resistant to oxidation, but under harsh conditions, N-oxidation can occur.
Conversely, the reduction of the sulfinate group is less common. However, the pyridazine ring can undergo reduction under certain conditions. Catalytic hydrogenation can lead to the saturation of the heterocyclic ring. The specific conditions required for these transformations would depend on the desired outcome and the other functional groups present in the molecule.
The electrochemical properties of pyridazine derivatives have been studied, revealing that they can undergo both reduction and oxidation processes. electrochemsci.orgresearchgate.netpeacta.orgrsc.orgsciencepubco.com The reduction of chloropyridazines, for example, involves the cleavage of the carbon-halogen bond. peacta.org The redox potential of these compounds is influenced by the nature of the substituents on the pyridazine ring. peacta.org
Thermal, Photochemical, and Electrochemical Reactivity of Pyridazine and Sulfinate Derivatives
Thermal Reactivity: Pyridazine derivatives generally exhibit moderate thermal stability. chempap.orgliberty.edu High temperatures can lead to decomposition, with the specific decomposition pathway depending on the substituents. For some energetic materials based on pyridazine, decomposition can be explosive. acs.org The thermal stability of this compound would be influenced by the strength of the C-S bond and the stability of the pyridazine ring.
Photochemical Reactivity: The photochemistry of pyridazine derivatives is a rich field of study. rsc.orgresearchgate.netproquest.comcdnsciencepub.comrsc.orgnih.gov Upon irradiation with UV light, pyridazines and their N-oxides can undergo a variety of transformations, including ring-opening, isomerization, and fragmentation. researchgate.netproquest.comcdnsciencepub.comrsc.org For example, the photolysis of pyridazine in the gas phase yields nitrogen and vinylacetylene. cdnsciencepub.com Pyridazine N-oxides can rearrange to form pyrazoles or be used as photoactivated oxidants. proquest.comnih.gov The specific photochemical behavior of this compound would depend on the absorption of light by the pyridazine chromophore and the subsequent excited-state reactivity.
Electrochemical Reactivity: The electrochemical behavior of pyridazine derivatives has been investigated, showing that they are electroactive. electrochemsci.orgresearchgate.netpeacta.orgrsc.orgsciencepubco.com Cyclic voltammetry studies of substituted pyridazines have shown that they can undergo reduction, often involving the cleavage of substituent bonds or the reduction of the pyridazine ring itself. peacta.org The presence of donor or acceptor groups on the pyridazine ring influences the redox potentials. peacta.org Sulfinate salts can also undergo electrochemical oxidation to generate sulfonyl radicals, which can then participate in various coupling reactions. rsc.orgnih.govacs.orgrsc.orgresearchgate.net
Metal-Catalyzed Reactions Involving this compound or its Analogues
Sodium sulfinates are excellent coupling partners in a variety of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been developed using pyridine (B92270) sulfinates as nucleophilic partners with aryl halides. semanticscholar.orgrsc.orgrsc.orgtcichemicals.comtcichemicals.com These reactions provide a powerful method for the formation of carbon-carbon bonds. Copper-catalyzed reactions of sulfinates have also been extensively studied, including their use in the synthesis of sulfonamides and in three-component aryl sulfonylation reactions. nih.govrsc.orgacs.orgacs.orgrsc.org
Given this precedent, this compound is expected to be a competent substrate in such metal-catalyzed transformations. The pyridazine core can coordinate to the metal center, potentially influencing the catalytic cycle. The following table summarizes some examples of metal-catalyzed reactions involving sulfinates.
| Reaction Type | Metal Catalyst | Coupling Partners | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | Aryl Halides | Biaryls |
| Aryl Sulfonylation | Copper | Vinylarenes, Aryl Boronic Acids | β,β-diaryl sulfones |
| Sulfonamide Synthesis | Copper | Amines | Sulfonamides |
Investigation of Reaction Kinetics and Thermodynamics for this compound Transformations
The kinetics and thermodynamics of reactions involving pyridazine derivatives are influenced by the electronic and steric properties of the substituents. nih.govresearchcommons.orgstudylib.nettaylorfrancis.comrsc.orgnih.govuminho.pt The electron-deficient nature of the pyridazine ring generally leads to faster rates for nucleophilic substitution reactions compared to benzene (B151609) derivatives. taylorfrancis.com Computational studies have been used to investigate the stability and aromaticity of diazines, providing insights into their thermodynamic properties. studylib.netumsl.edu
For transformations involving this compound, the reaction rates would be dependent on factors such as the concentration of reactants, temperature, and the nature of the solvent. For instance, in a nucleophilic substitution reaction where the sulfinate acts as the nucleophile, the rate would be expected to follow second-order kinetics. The thermodynamic favorability of a reaction would be determined by the change in Gibbs free energy, which is influenced by the bond energies of the reactants and products.
The following table provides a qualitative overview of factors influencing the kinetics and thermodynamics of reactions involving pyridazine derivatives.
| Factor | Influence on Kinetics | Influence on Thermodynamics |
|---|---|---|
| Electron-withdrawing substituents on pyridazine | Increase rate of nucleophilic attack | Can stabilize products |
| Steric hindrance | Decrease reaction rate | Can destabilize products |
| Solvent polarity | Can influence rates of ionic reactions | Can affect the position of equilibrium |
| Temperature | Increases reaction rate | Can shift equilibrium (van't Hoff equation) |
Advanced Spectroscopic and Structural Elucidation Methodologies for Sodium 6 Methoxypyridazine 3 Sulfinate
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Sodium 6-methoxypyridazine-3-sulfinate, a combination of solution and solid-state NMR techniques can offer a complete picture of its structure.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides initial information about the number and types of protons and carbons in the molecule. For the 6-methoxypyridazine ring of the titular compound, the proton chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfinate group. The aromatic protons on the pyridazine (B1198779) ring are expected to appear in the downfield region of the ¹H NMR spectrum. The methoxy group protons will present as a singlet in the upfield region. In the ¹³C NMR spectrum, the carbon atoms of the pyridazine ring will resonate in the aromatic region, with their specific shifts influenced by the attached functional groups. nih.gov
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these resonances and establishing connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridazine ring, confirming their positions relative to each other. sdsu.eduyoutube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of each carbon signal to its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu For instance, HMBC would show a correlation between the methoxy protons and the C6 carbon of the pyridazine ring, as well as correlations between the ring protons and the carbon atoms of the sulfinate group, confirming the substitution pattern. columbia.edunih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the 6-methoxypyridazine moiety
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 7.0 - 7.5 | - |
| H5 | 7.5 - 8.0 | - |
| OCH₃ | 3.9 - 4.2 | 55 - 60 |
| C3 | - | 140 - 145 |
| C4 | - | 115 - 120 |
| C5 | - | 130 - 135 |
| C6 | - | 160 - 165 |
Solid-State NMR Methodologies for this compound
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is inaccessible in solution. For a sodium salt like this compound, ssNMR can probe the local environment of the sodium cation and the conformation of the organic anion in the crystal lattice.
²³Na Solid-State NMR: Sodium-23 is a quadrupolar nucleus, which means its NMR signal is sensitive to the local electronic environment and symmetry around the sodium ion. huji.ac.il ²³Na ssNMR spectra can reveal the number of distinct sodium sites in the crystal structure and provide information about the coordination of the sodium ion with the oxygen atoms of the sulfinate group. nih.gov The chemical shift and quadrupolar coupling constant are key parameters obtained from these experiments. researchgate.netnih.gov
¹³C Solid-State NMR: ¹³C ssNMR, often employing techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), provides information about the carbon skeleton of the 6-methoxypyridazine-3-sulfinate anion in the solid state. nih.govnih.gov Differences in chemical shifts compared to the solution state can indicate intermolecular interactions, such as π-π stacking of the pyridazine rings. acs.org Techniques like dipolar dephasing can be used to distinguish between protonated and non-protonated carbon atoms. nih.gov
Mass Spectrometry Techniques in the Analysis of this compound and its Derivatives
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula of the 6-methoxypyridazine-3-sulfinate anion by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a crucial step in confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. uab.edu This technique provides valuable information about the connectivity and stability of different parts of the molecule. The fragmentation of the 6-methoxypyridazine-3-sulfinate anion would likely proceed through several characteristic pathways:
Loss of SO₂: A common fragmentation pathway for sulfinates and related compounds is the neutral loss of sulfur dioxide (SO₂). nih.gov This would result in a prominent fragment ion corresponding to the 6-methoxypyridazinyl anion.
Cleavage of the Methoxy Group: Fragmentation can also occur at the methoxy group, leading to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
Ring Fragmentation: The pyridazine ring itself can undergo cleavage, leading to smaller fragment ions. The presence of the nitrogen atoms influences the fragmentation pattern, often resulting in the loss of N₂ or related nitrogen-containing species. nih.govresearchgate.netaminer.org
Interactive Data Table: Predicted Key MS/MS Fragments of the 6-methoxypyridazine-3-sulfinate anion
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| [M]⁻ | [M - SO₂]⁻ | SO₂ | 6-methoxypyridazinyl anion |
| [M]⁻ | [M - CH₃]⁻ | •CH₃ | Anion of 6-hydroxypyridazine-3-sulfinate |
| [M - SO₂]⁻ | [M - SO₂ - N₂]⁻ | N₂ | Fragment from pyridazine ring cleavage |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.
Sulfinate Group (SO₂⁻): The sulfinate group will show strong, characteristic asymmetric and symmetric stretching vibrations, typically in the regions of 1050-1200 cm⁻¹ and 950-1100 cm⁻¹, respectively. mdpi.comdiva-portal.org
Aromatic Ring: The C=C and C=N stretching vibrations of the pyridazine ring are expected in the 1400-1600 cm⁻¹ region. liberty.edu C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹.
Methoxy Group: The C-H stretching vibrations of the methyl group will be observed around 2850-2960 cm⁻¹. The C-O stretching vibration of the methoxy group is expected in the 1000-1300 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyridazine ring vibrations are often strong in the Raman spectrum. acs.org The symmetric stretch of the sulfinate group is also typically Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfinate (SO₂⁻) | Asymmetric Stretch | 1050 - 1200 |
| Sulfinate (SO₂⁻) | Symmetric Stretch | 950 - 1100 |
| Pyridazine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Pyridazine Ring | Aromatic C-H Stretch | > 3000 |
| Methoxy (OCH₃) | C-H Stretch | 2850 - 2960 |
| Methoxy (OCH₃) | C-O Stretch | 1000 - 1300 |
X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Methodologies
Single-crystal X-ray diffraction is the gold standard for molecular structure determination. It involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This analysis can yield a highly detailed three-dimensional model of the molecule. A thorough search for studies employing this technique on this compound did not yield any specific results. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be presented.
Powder X-ray Diffraction Applications
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and can be used for the characterization of bulk materials. The method involves the analysis of a sample containing a large number of randomly oriented crystallites. While it does not provide the same level of structural detail as its single-crystal counterpart, it is instrumental for phase identification, purity assessment, and quality control. The search for published PXRD patterns or related application studies for this compound was also unsuccessful.
Theoretical and Computational Investigations of Sodium 6 Methoxypyridazine 3 Sulfinate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a quantitative description of molecular properties based on the principles of quantum mechanics. These methods are instrumental in predicting the electronic structure and inherent reactivity of molecules like Sodium 6-methoxypyridazine-3-sulfinate.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. scirp.org For the 6-methoxypyridazine-3-sulfinate anion, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G(d) or higher, can be employed to determine its most stable three-dimensional structure. nih.govresearchgate.net
Table 1: Predicted Geometric and Electronic Properties of 6-methoxypyridazine-3-sulfinate Anion (Illustrative) Note: The following data is hypothetical, based on typical results from DFT calculations on similar heterocyclic compounds, as direct computational studies on this specific molecule are not widely published.
| Parameter | Predicted Value | Description |
| Geometric Parameters | ||
| C3-S Bond Length | ~1.85 Å | Bond connecting the pyridazine (B1198779) ring to the sulfinate group. |
| S-O Bond Length | ~1.50 Å | Bond length within the sulfinate functional group. |
| N1-N2 Bond Length | ~1.34 Å | Bond length between the nitrogen atoms in the pyridazine ring. |
| C6-O(methoxy) Bond Length | ~1.36 Å | Bond connecting the methoxy (B1213986) group to the pyridazine ring. |
| Electronic Properties | ||
| Dipole Moment | 4-6 D | A measure of the molecule's overall polarity. |
| HOMO Energy | -5.5 to -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.5 to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | ~5.0 eV | An indicator of chemical reactivity and electronic stability. |
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory compared to DFT for certain applications. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality data for molecular energies and properties. nih.gov
For this compound, these high-level calculations would be particularly useful for:
Accurate Energetics: Determining precise thermodynamic properties such as the enthalpy of formation, which is crucial for understanding the stability of the compound and the energy changes in reactions.
Spectroscopic Predictions: Calculating vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts with high accuracy. nih.gov While DFT is often sufficient, ab initio methods can resolve ambiguities and provide a more refined correlation with experimental spectra.
Excited State Properties: Investigating the electronic excited states of the molecule, which is essential for understanding its photochemistry and predicting its UV-Visible absorption spectrum.
These methods are vital for validating results from more approximate methods like DFT and for studying systems where electron correlation effects are particularly important. nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Elucidation
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the orbital where the most loosely held electrons reside, acts as the nucleophile or electron donor. youtube.com Conversely, the LUMO is the lowest-energy orbital available to accept electrons, thus representing the electrophilic character of a molecule. youtube.com
For the 6-methoxypyridazine-3-sulfinate anion, an FMO analysis would reveal:
Nucleophilic Sites: The HOMO is expected to be localized primarily on the sulfinate group, specifically on the sulfur and oxygen atoms, which bear the negative charge. This indicates that the molecule will likely act as a nucleophile through this functional group, donating electrons to an electrophile.
Electrophilic Sites: The LUMO is likely distributed across the π-system of the electron-deficient pyridazine ring. This suggests that the ring could be susceptible to attack by strong nucleophiles under certain conditions.
Reaction Feasibility: The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations.
By analyzing the shapes, energies, and locations of these frontier orbitals, chemists can predict how the molecule will interact with other reagents, explaining regioselectivity and the feasibility of various reaction pathways. numberanalytics.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, often in a condensed phase (like a solution). nih.gov MD simulations use classical mechanics (Newton's equations of motion) to model the movements of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov
For this compound, an MD simulation could be used to:
Analyze Conformational Flexibility: Investigate the rotation around the C-S bond and the C-O bond of the methoxy group. This helps identify the most stable conformers in solution and the energy barriers between them.
Study Solvation: Explicitly model the interactions between the sulfinate salt and solvent molecules (e.g., water, ethanol). This can reveal the structure of the solvation shell around the ionic sulfinate group and the hydrophobic pyridazine ring, which is crucial for understanding its solubility and reactivity in different media.
Simulate Intermolecular Interactions: Model how multiple molecules of the compound interact with each other or with other reactants in a simulated reaction environment. This is particularly useful for understanding phenomena like aggregation or the initial steps of a bimolecular reaction. mdpi.com
MD simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic behavior of a chemical system. mdpi.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. bohrium.comresearchgate.net By calculating the expected spectroscopic parameters for a given molecular structure, researchers can confirm experimental findings, assign spectral features, and understand how structure relates to spectroscopic output.
For this compound, computational methods can predict several types of spectra:
Infrared (IR) and Raman Spectra: DFT calculations can accurately predict the vibrational frequencies of the molecule. nih.gov These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. By analyzing the atomic motions associated with each vibrational mode (e.g., S=O stretching, C-H bending, ring deformation), specific peaks in an experimental spectrum can be confidently assigned. nih.gov
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the calculation of 1H and 13C NMR chemical shifts. nih.govmdpi.com These theoretical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the molecule and the assignment of signals in experimental NMR data. nih.gov
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. mdpi.com This allows for the prediction of the λmax (wavelength of maximum absorbance) and helps to understand the nature of the electronic transitions (e.g., π → π* transitions within the pyridazine ring).
Table 2: Predicted Spectroscopic Data for 6-methoxypyridazine-3-sulfinate (Illustrative) Note: This table presents typical frequency and chemical shift ranges expected for the functional groups in the target molecule, based on computational studies of related compounds.
| Spectrum Type | Functional Group / Atom | Predicted Wavenumber / Chemical Shift |
| IR Spectroscopy | S-O Stretch (Sulfinate) | ~1050-1150 cm-1 |
| C-O Stretch (Methoxy) | ~1200-1280 cm-1 | |
| Pyridazine Ring Stretch | ~1400-1600 cm-1 | |
| 1H NMR | Methoxy Protons (-OCH3) | ~3.9 - 4.2 ppm |
| Pyridazine Ring Protons | ~7.0 - 8.5 ppm | |
| 13C NMR | Methoxy Carbon (-OCH3) | ~55 - 60 ppm |
| Pyridazine Ring Carbons | ~110 - 165 ppm |
In Silico Studies of Reaction Pathways and Transition States
One of the most powerful applications of computational chemistry is the ability to map out entire reaction pathways in silico. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org
For reactions involving this compound, such as its role as a nucleophile in substitution reactions or its potential to generate sulfonyl radicals, computational studies can:
Locate Transition States: A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Computational algorithms can search the potential energy surface to locate these critical structures.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔE‡). This value is directly related to the reaction rate; a lower activation energy implies a faster reaction.
Elucidate Reaction Mechanisms: By calculating the energies of all species along a proposed reaction pathway, a detailed reaction energy profile can be constructed. This allows chemists to determine if a proposed mechanism is energetically feasible, compare competing pathways, and understand the factors controlling selectivity. For instance, in reactions where sulfinates can lead to different products, DFT calculations can help explain why one pathway is favored over another by comparing the activation barriers. researchgate.net
These in silico investigations provide a molecular-level understanding of chemical transformations that is often impossible to obtain through experimental means alone. rsc.org
Derivatization and Analog Synthesis of Sodium 6 Methoxypyridazine 3 Sulfinate
Modification of the Sulfinate Functional Group
The sulfinate group is a versatile functional handle that can be readily converted into other sulfur-containing moieties, such as sulfones, sulfonic acids, and sulfonamides. These transformations allow for the introduction of different electronic and steric properties at this position, which can significantly influence the biological activity and physicochemical properties of the resulting molecules.
The oxidation of the sulfinate group in sodium 6-methoxypyridazine-3-sulfinate provides a direct route to the corresponding sulfones and sulfonic acids. Sulfones are known for their chemical stability and ability to act as hydrogen bond acceptors, while sulfonic acids introduce a strongly acidic and highly polar functional group.
The conversion of sulfinates to sulfones can be achieved using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgcommonorganicchemistry.com The reaction typically proceeds under mild conditions, offering good yields and chemoselectivity. The oxidation of this compound with m-CPBA would be expected to yield the corresponding 6-methoxypyridazine-3-sulfonyl derivative.
Further oxidation of the sulfinate, or the intermediate sulfonyl chloride, can lead to the formation of 6-methoxypyridazine-3-sulfonic acid. The synthesis of the related 6-methoxypyridazine-3-carboxylic acid has been reported, suggesting that functionalization at the 3-position of the 6-methoxypyridazine ring is well-tolerated. google.comchemimpex.com The conversion to the sulfonic acid could potentially be achieved by vigorous oxidation of the sodium sulfinate or by hydrolysis of a corresponding sulfonyl chloride.
Table 1: Synthesis of Sulfones and Sulfonic Acids
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | m-CPBA | 6-Methoxypyridazine-3-sulfonyl derivative | Oxidation |
| This compound | Strong oxidizing agent | 6-Methoxypyridazine-3-sulfonic acid | Oxidation |
Sulfonamides are a prominent class of compounds in medicinal chemistry, and their synthesis from this compound represents a key derivatization pathway. The conversion of the sulfinate to a sulfonamide can be accomplished through a two-step process involving the initial formation of a sulfonyl chloride, followed by reaction with an amine.
The synthesis of the intermediate 6-methoxypyridazine-3-sulfonyl chloride can be achieved by treating the sodium sulfinate with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reactive intermediate can then be readily coupled with a wide range of primary or secondary amines to afford the desired sulfonamides. This method allows for the introduction of diverse substituents at the sulfonamide nitrogen, enabling fine-tuning of the molecule's properties. The synthesis of related 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamides highlights the feasibility of introducing a sulfonamide group onto a pyridazine (B1198779) ring system. nih.gov
Table 2: Synthesis of Sulfonamides
| Reactant | Reagents | Intermediate | Final Product |
|---|---|---|---|
| This compound | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | 6-Methoxypyridazine-3-sulfonyl chloride | N-substituted 6-methoxypyridazine-3-sulfonamide |
Transformations of the Pyridazine Ring System
The pyridazine ring itself is amenable to a variety of chemical transformations, including regioselective functionalization and annulation reactions. These modifications can lead to the formation of novel heterocyclic systems with potentially unique biological activities.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govacs.orgwikipedia.org In the context of 6-methoxypyridazine derivatives, the methoxy (B1213986) group and the nitrogen atoms of the pyridazine ring can act as directing groups for metalation. The regioselective lithiation of related compounds like 3-chloro-6-methoxypyridazine (B157567) has been reported, indicating that functionalization at specific positions of the pyridazine ring is achievable. researchgate.netresearchgate.net
By employing a suitable organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), in the presence of a directing group, it is possible to deprotonate a specific carbon atom on the pyridazine ring. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new substituents. For 6-methoxypyridazine-3-sulfinate, metalation could potentially be directed to the C4 or C5 position of the pyridazine ring, allowing for the introduction of alkyl, aryl, or other functional groups at these positions.
Table 3: Regioselective Functionalization of the Pyridazine Ring
| Starting Material | Reagents | Intermediate | Product |
|---|---|---|---|
| 6-Methoxypyridazine derivative | 1. Organolithium reagent 2. Electrophile (E+) | Lithium-pyridazyl intermediate | Regioselectively functionalized pyridazine |
Annulation reactions involving the pyridazine ring of 6-methoxypyridazine-3-sulfinate can lead to the formation of fused bicyclic and polycyclic heterocyclic systems. These reactions often involve the construction of a new ring onto the existing pyridazine core. For example, the synthesis of thieno[3,2-c]pyridazines and pyrazolo[3,4-d]pyridazines has been reported from appropriately substituted pyridazine precursors. nih.govmathnet.rursc.orgacs.orgamanote.comnih.govtandfonline.comtandfonline.com
These annulation strategies typically involve the reaction of a bifunctional pyridazine derivative with a suitable cyclizing agent. For instance, a pyridazine bearing adjacent amino and cyano groups could be cyclized to form a fused pyrimidine (B1678525) ring. Similarly, a pyridazine with ortho-positioned reactive groups could undergo intramolecular cyclization to form a five- or six-membered ring. While specific examples starting from 6-methoxypyridazine-3-sulfinate are not detailed in the literature, the general principles of pyridazine annulation suggest that such transformations are feasible.
Elaboration of the Methoxy Substituent
The methoxy group at the 6-position of the pyridazine ring offers another site for chemical modification. The most common transformation of an aryl methyl ether is its cleavage to the corresponding phenol (B47542) or pyridazinone. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used choice. commonorganicchemistry.commdma.chajrconline.org
The cleavage of the methyl ether would yield the corresponding 6-hydroxypyridazine-3-sulfinate derivative. The resulting hydroxyl group can then serve as a handle for further functionalization. For instance, it can be alkylated to introduce different ether linkages, acylated to form esters, or converted to a triflate for use in cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 6-position, providing another avenue for the synthesis of diverse analogs. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
Table 4: Elaboration of the Methoxy Substituent
| Reactant | Reagent | Product | Further Reactions |
|---|---|---|---|
| This compound | BBr₃ | Sodium 6-hydroxypyridazine-3-sulfinate | Alkylation, Acylation, Triflation |
Synthesis and Study of Isomeric Forms and Stereoisomers
The potential for isomeric forms of derivatives of this compound arises from the possibility of substitution at different positions on the pyridazine ring and the introduction of chiral centers.
Positional Isomerism:
The synthesis of pyridazine derivatives can be designed to control the position of substituents, leading to positional isomers. Regioselective synthesis is crucial in this context. For instance, methods like the inverse-electron-demand Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines have been shown to be highly regioselective in producing 6-aryl-pyridazin-3-amines. acs.orgorganic-chemistry.org This level of control is essential when aiming to synthesize a specific isomer of a functionalized pyridazine.
In the case of a 6-methoxypyridazine-3-sulfinate, altering the synthetic route could potentially place the methoxy and sulfinate groups at other positions on the pyridazine ring, yielding isomers. For example, starting with different precursors in a condensation reaction with hydrazines could lead to different substitution patterns. wikipedia.org The choice of starting materials and reaction conditions significantly influences the final arrangement of functional groups on the heterocyclic core. organic-chemistry.org
Stereoisomerism:
Stereoisomers, including enantiomers and diastereomers, would be relevant if a chiral center is introduced into a derivative of this compound. While the parent compound is achiral, derivatization of the sulfinate group or the pyridazine ring could create stereocenters.
The synthesis of chiral pyridazine derivatives has been reported, for example, through the reaction of 3,6-diformylpyridazine with chiral reagents like methyl lactamate. researchgate.net Such approaches could be adapted to introduce chirality into molecules containing the 6-methoxypyridazine-3-sulfinate core. The stereochemical outcome of these reactions would need to be carefully controlled and analyzed, often employing chiral catalysts or auxiliaries to achieve high enantiomeric or diastereomeric excess.
The following table illustrates hypothetical isomeric forms of a derivatized 6-methoxypyridazine-3-sulfinate, where 'R' represents a substituent that could introduce chirality.
| Compound Name | Isomer Type | Potential for Chirality |
| Sodium 5-methoxypyridazine-3-sulfinate | Positional Isomer | No |
| Sodium 4-methoxypyridazine-3-sulfinate | Positional Isomer | No |
| (R/S)-Alkyl 6-methoxypyridazine-3-sulfinate | Stereoisomer (Enantiomers) | Yes, at the sulfur atom |
| Pyridazine derivative with a chiral 'R' group | Stereoisomer (Diastereomers if another chiral center exists) | Yes, within the 'R' group |
This table is illustrative and based on general principles of organic chemistry, as specific synthesis of these isomers of the target compound is not detailed in the available literature.
Libraries of Pyridazine-Sulfinate Hybrids for Chemical Diversity Studies
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Consequently, the synthesis of combinatorial libraries of pyridazine derivatives is a common strategy in drug discovery to explore a wide chemical space and identify compounds with desired biological activities. lifechemicals.comresearchgate.net
Scaffold-Based Library Design:
A library of pyridazine-sulfinate hybrids would be designed around the core structure of 6-methoxypyridazine-3-sulfinate. The diversity of the library would be generated by introducing a variety of substituents at different positions on the pyridazine ring and by modifying the sulfinate functional group.
Synthetic Strategies for Library Generation:
The construction of such a library would likely employ combinatorial chemistry techniques, where a common intermediate is reacted with a set of diverse building blocks. capes.gov.br For pyridazines, versatile starting materials like 3,6-dichloropyridazine (B152260) can be used to introduce a wide range of functionalities through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. benthamdirect.com
A potential synthetic route to a library of pyridazine-sulfinate hybrids could involve:
Functionalization of a Precursor: Starting with a suitable pyridazine precursor, such as one with leaving groups at desired positions.
Introduction of Diversity Elements: Reacting the precursor with a collection of diverse chemical building blocks (e.g., amines, alcohols, boronic acids) to create a library of pyridazine analogs.
Modification of the Sulfinate Group: The sulfinate group itself can be a point of diversification, for example, by converting it to sulfonamides or sulfones with various substituents.
The table below outlines a hypothetical library design based on the 6-methoxypyridazine-3-sulfinate scaffold.
| Scaffold Position/Group | Diversity Elements (R-groups) |
| Position 4 or 5 of Pyridazine Ring | Alkyl, Aryl, Halogen, Amino groups |
| Methoxy Group at Position 6 | Can be varied to other alkoxy or aryloxy groups |
| Sulfinate Group at Position 3 | Conversion to Sulfonamides (SO₂NR₂), Sulfones (SO₂R) |
The synthesis and screening of such libraries can lead to the discovery of novel compounds with interesting biological profiles. nih.govnih.gov The structural diversity generated by these methods is crucial for exploring structure-activity relationships and identifying promising lead compounds for further development. nih.gov
Applications of Sodium 6 Methoxypyridazine 3 Sulfinate in Advanced Organic Synthesis
Utilization as a Versatile Reagent in Carbon-Carbon Bond Forming Reactions
While direct applications of Sodium 6-methoxypyridazine-3-sulfinate in carbon-carbon bond forming reactions are not extensively documented, the reactivity of the sulfinate group suggests its potential as a precursor to sulfones, which are key reagents in well-established synthetic methods.
One of the most notable applications of aryl sulfones is the Julia-Lythgoe olefination, a classical method for the formation of alkenes. nsf.govnih.gov This reaction typically involves the reaction of a phenyl sulfone with an aldehyde or ketone to form an intermediate alcohol, which, after functionalization and reductive elimination, yields an alkene. nsf.govnih.gov The 6-methoxypyridazine moiety in this compound could be oxidized to the corresponding sulfone, which could then participate in Julia-Lythgoe type reactions. The electronic properties of the pyridazine (B1198779) ring may influence the reactivity of the sulfone and the stereoselectivity of the olefination.
Another potential C-C bond forming reaction is the Michael addition. While there are no specific examples involving this compound, the pyridazine nucleus can be involved in conjugate addition reactions. researchgate.net It is conceivable that derivatives of the title compound could act as Michael acceptors or that the sulfinate group could be transformed into a moiety that participates in such reactions.
Below is a table illustrating the potential transformation of this compound and its subsequent hypothetical application in a Julia-Lythgoe olefination.
| Step | Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |
| 1 | This compound | Oxidizing Agent | e.g., m-CPBA | 6-methoxypyridazine-3-sulfonyl derivative | Oxidation |
| 2 | 6-methoxypyridazine-3-sulfonyl derivative | Aldehyde/Ketone | Base (e.g., n-BuLi) | β-hydroxy sulfone | Addition |
| 3 | β-hydroxy sulfone | Acylating agent | e.g., Acetic anhydride | β-acyloxy sulfone | Acylation |
| 4 | β-acyloxy sulfone | Reducing agent | e.g., Sodium amalgam | Alkene | Reductive Elimination |
Role as a Precursor in the Synthesis of Complex Heterocyclic Systems
The pyridazine scaffold is a common feature in many biologically active molecules and functional materials. liberty.edumdpi.com this compound can serve as a valuable building block for the synthesis of more complex, fused heterocyclic systems. The sulfinate group can be converted into a variety of other functional groups, such as sulfones, sulfonamides, and sulfides, which can then undergo further transformations, including cyclization reactions. nih.gov
For instance, the sulfinate could be transformed into a sulfonyl chloride, which can then react with amines to form sulfonamides. These sulfonamides could possess functionalities that allow for intramolecular cyclization, leading to the formation of fused pyridazine systems like pyridopyridazines or other polycyclic aromatic compounds. liberty.eduresearchgate.net The synthesis of novel fused pyridazines is an active area of research, with various strategies being developed to access these complex structures. liberty.educhem-station.com
The following table outlines a hypothetical reaction sequence for the synthesis of a fused pyridazine derivative starting from this compound.
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
| 1 | This compound | Chlorinating agent (e.g., SOCl₂) | 6-methoxypyridazine-3-sulfonyl chloride | Chlorination |
| 2 | 6-methoxypyridazine-3-sulfonyl chloride | Amine with a reactive group (e.g., o-aminobenzylamine) | N-(2-(aminomethyl)phenyl)-6-methoxypyridazine-3-sulfonamide | Sulfonamide formation |
| 3 | N-(2-(aminomethyl)phenyl)-6-methoxypyridazine-3-sulfonamide | Cyclization agent/conditions | Fused pyridazino-benzodiazepine derivative | Intramolecular Cyclization |
Use in Stereoselective Synthesis (if applicable to its role as a reagent)
The direct application of this compound in stereoselective synthesis has not been reported. However, its derivatives could potentially be employed in stereoselective transformations. For instance, if the corresponding pyridazinyl sulfone were used in a Julia-Lythgoe olefination, the stereochemical outcome of the newly formed double bond is a key aspect of the reaction's utility. rsc.org While the classical Julia-Lythgoe olefination typically favors the formation of (E)-alkenes, modern variations of the reaction offer control over the stereoselectivity. rsc.org
Furthermore, the pyridazine moiety itself could act as a chiral auxiliary or a directing group in asymmetric reactions if appropriately functionalized. The nitrogen atoms in the pyridazine ring can coordinate to metal catalysts, potentially influencing the stereochemical course of a reaction.
Contribution to the Construction of Advanced Material Precursors (non-biological)
Pyridazine-based compounds have been investigated for their potential in materials science, particularly in the field of organic electronics. mdpi.com The electron-deficient nature of the pyridazine ring can be advantageous for applications in organic light-emitting diodes (OLEDs) and as organic semiconductors. mdpi.com this compound could serve as a precursor for the synthesis of novel pyridazine-containing monomers for polymerization.
The sulfinate group could be functionalized to introduce polymerizable groups, or it could be transformed into other functionalities that modulate the electronic properties of the resulting polymer. The development of conductive polymers is a significant area of research, with a focus on synthesizing materials with high conductivity and stability. The incorporation of the 6-methoxypyridazine unit into a polymer backbone could influence its conformational and electronic properties, potentially leading to materials with interesting conductive or photophysical characteristics.
A hypothetical pathway to a pyridazine-containing polymer is outlined below.
| Step | Description |
| 1 | Functionalization of this compound to introduce a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group). |
| 2 | Polymerization of the resulting pyridazine-containing monomer via methods such as chemical, electrochemical, or photochemical polymerization. |
| 3 | Doping of the polymer to enhance its conductivity. |
Future Research Directions and Emerging Paradigms for Sodium 6 Methoxypyridazine 3 Sulfinate
Integration with Flow Chemistry and Microreactor Technologies
The synthesis and application of heterocyclic compounds are increasingly benefiting from the adoption of flow chemistry and microreactor systems. These technologies offer significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and seamless scalability. mdpi.comresearchgate.net For Sodium 6-methoxypyridazine-3-sulfinate, this paradigm shift could address potential challenges in its synthesis and subsequent reactions, such as managing exothermic events or improving the selectivity of rapid transformations.
Future research could focus on developing a continuous-flow synthesis of the compound itself. This would involve pumping precursor streams through a heated and pressurized reactor coil, enabling rapid optimization of temperature, pressure, and residence time to maximize yield and purity. Furthermore, its use as a reagent in subsequent reactions could be greatly enhanced. For instance, reactions involving the generation of sulfonyl radicals from the sulfinate moiety, which can be highly reactive, would be safer to conduct in a microreactor where only small volumes of the active intermediate are present at any given time. researchgate.net The ability to automate these processes and integrate in-line analysis would also accelerate the discovery of new derivatives and reactions. researchgate.net
| Parameter | Conventional Batch Synthesis | Proposed Flow Chemistry Approach |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes |
| Temperature Control | Limited by vessel size; potential for hot spots | Precise and uniform; rapid heating/cooling |
| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reactor volume |
| Scalability | Complex, requires re-optimization | Straightforward by operating for longer times ("scaling out") |
| Product Purity | May require extensive purification | Often higher due to reduced side reactions |
Exploration of Photocatalytic and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly leveraging photocatalysis and electrocatalysis to drive reactions under mild conditions. Sodium sulfinates are well-established precursors for sulfonyl radicals under photocatalytic conditions, often involving single-electron transfer (SET) processes. acs.orgresearchgate.netrsc.org These radicals can then participate in a wide array of synthetic transformations. Future work on this compound could explore its use in visible-light-mediated reactions to form C-S or N-S bonds, providing new routes to sulfones and sulfonamides. mdpi.comrsc.org The combination of the pyridazine (B1198779) ring with the sulfinate group offers a unique electronic profile that could be tuned for specific photocatalytic cycles.
Electrocatalysis offers a reagent-free method for oxidation and reduction. The pyridazine nucleus, being electron-deficient, is susceptible to reduction. acs.orgmdpi.com Research into the electrocatalytic hydrogenation of the pyridazine ring of this compound could yield novel saturated heterocyclic structures. acs.org Conversely, the sulfinate group could potentially be oxidized electrochemically to generate sulfonyl radicals or other reactive species. Exploring these transformations could provide access to new chemical space under sustainable and highly controlled conditions.
Development of Sustainable and Eco-Friendly Synthetic Routes
Green chemistry principles are paramount in modern chemical synthesis, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. rasayanjournal.co.in The synthesis of pyridazine derivatives often involves multi-step processes that may use harsh reagents or solvents. tandfonline.comnih.govorganic-chemistry.org A key future direction is the development of a sustainable synthesis for this compound itself. This could involve exploring one-pot, multicomponent reactions that build the heterocyclic core and install the functional groups in a single, efficient operation. rsc.org The use of greener solvents (e.g., water, ethanol, or bio-derived solvents) and the replacement of stoichiometric reagents with catalytic systems would significantly improve the environmental footprint of its production. rasayanjournal.co.inorganic-chemistry.org Furthermore, energy sources like microwave irradiation could be investigated to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov
Advanced Materials Science Applications (excluding biological/clinical)
The unique electronic properties of the pyridazine ring, characterized by a high dipole moment and electron-accepting nature, make its derivatives interesting candidates for materials science. nih.govsemanticscholar.org The combination of an electron-donating methoxy (B1213986) group and the pyridazine acceptor creates a donor-acceptor (D-A) structure within this compound. This intrinsic electronic asymmetry could be exploited in the design of organic electronic materials.
Future research could explore the incorporation of this molecule or its derivatives as building blocks for organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components in dye-sensitized solar cells. The sulfinate group could serve as a versatile handle for polymerization or for anchoring the molecule to surfaces. Another fascinating avenue is the investigation of pyridazine-based nanothreads, where the nitrogen heteroatoms can direct the selective cycloaddition of precursor molecules under high pressure to form highly ordered, one-dimensional nanomaterials. acs.org The specific substitution pattern of this compound could be used to tune the properties of such advanced materials.
| Potential Application Area | Key Property of Pyridazine-Sulfinate Structure | Research Objective |
|---|---|---|
| Organic Electronics | Donor-Acceptor (D-A) nature, high dipole moment. semanticscholar.org | Synthesize polymers or small molecules for use as semiconductors or emitters. |
| Nanomaterials | Ability of pyridazine to direct solid-state reactions. acs.org | Investigate high-pressure polymerization to form ordered nanothreads. |
| Functional Coatings | Polarity and reactive sulfinate group for surface binding. | Develop methods to graft the molecule onto surfaces to modify their properties. |
| Corrosion Inhibitors | Heteroatoms (N, O, S) capable of coordinating to metal surfaces. researchgate.net | Evaluate its efficacy as a corrosion inhibitor for steel or other metals. |
Computational Design of Novel Derivatives with Tunable Reactivity
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. nih.gov For this compound, methods like Density Functional Theory (DFT) can be used to model its electronic structure, reactivity, and spectroscopic properties. semanticscholar.org This in silico approach can rationalize its behavior and, more importantly, predict the properties of yet-unsynthesized derivatives.
Future research should focus on building a computational model to systematically evaluate how modifying the pyridazine ring (e.g., by adding or changing substituents) or altering the counter-ion of the sulfinate affects its reactivity. nih.gov For instance, calculations could predict the redox potentials for electrocatalytic applications or the energy of the frontier molecular orbitals (HOMO/LUMO) to assess its potential in electronic materials. mdpi.comresearchgate.net This predictive power would allow chemists to rationally design novel derivatives with tailored properties—such as enhanced radical-precursor ability or specific light-absorption characteristics—before committing to resource-intensive laboratory synthesis. nih.gov
Interdisciplinary Research with Other Branches of Chemical Sciences
The full exploration of this compound will benefit from collaboration with other chemical disciplines. In partnership with analytical chemistry, the development of in-situ monitoring techniques (e.g., Raman spectroscopy, flow NMR) could provide real-time kinetic data for reactions conducted in microreactors. researchgate.net This would enable a deeper understanding of reaction mechanisms and facilitate rapid process optimization.
Collaboration with materials science, as alluded to in section 8.4, is crucial for translating the molecular properties of this compound into functional devices and materials. semanticscholar.orgacs.org This involves not only the synthesis of new polymers and materials but also their characterization using techniques like X-ray diffraction, atomic force microscopy, and cyclic voltammetry. Such interdisciplinary projects will be essential for moving beyond fundamental synthetic studies and realizing the practical potential of this compound and its derivatives in new technological applications.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Sodium 6-Methoxypyridazine-3-Sulfinate?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving sodium sulfinate derivatives. For example, sodium benzenesulfinate reacts with halogenated precursors under mild conditions (e.g., DMSO solvent, room temperature, 15 hours) . Adapting this method requires substituting the halogenated precursor with a 6-methoxypyridazine derivative. Confirm purity using HPLC or elemental analysis, adhering to pharmacopeial standards for sodium-based reagents (≥98% purity) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use spectroscopic techniques:
- NMR : Analyze methoxy (-OCH₃) and sulfinate (-SO₂⁻) groups in H and C spectra.
- FT-IR : Confirm sulfinate vibrations at ~1050–1150 cm⁻¹.
- X-ray crystallography (if crystalline): Resolve bond lengths and angles for validation .
Q. What stability considerations are critical for storing this compound?
- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Monitor degradation via UV-Vis spectroscopy for absorbance shifts in the pyridazine ring (λ ~260–300 nm). Store in airtight, light-resistant containers with desiccants .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?
- Methodology :
- DoE (Design of Experiment) : Vary solvent polarity (DMSO vs. DMF), temperature (RT to 60°C), and molar ratios (1:2 to 1:4 precursor:sulfinate).
- Analytical Validation : Compare yields via LC-MS and quantify side products (e.g., desulfonated byproducts) using tandem mass spectrometry .
- Kinetic Studies : Track reaction progress via in-situ FT-IR to identify rate-limiting steps .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
- Methodology :
- Cross-Validation : Compare NMR data across solvents (D₂O vs. DMSO-d₆) to assess solvent-induced shifts.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-Na]⁻ or [M+Na]⁺ adducts to rule out impurities.
- Collaborative Studies : Share raw data with independent labs to verify reproducibility .
Q. How can researchers validate the purity of this compound for pharmacological applications?
- Methodology :
- ICH Guidelines : Follow Q2(R1) for validating HPLC methods (linearity, LOD/LOQ, precision).
- ICP-MS : Quantify trace metal impurities (e.g., Hg, Pb) adhering to USP limits (<10 ppm) .
- Biological Testing : Perform cytotoxicity assays (e.g., MTT) on cell lines to confirm absence of harmful contaminants .
Q. What strategies address gaps in understanding the compound’s reactivity in aqueous vs. non-aqueous environments?
- Methodology :
- pH-Dependent Studies : Measure solubility and stability across pH 2–12 using potentiometric titrations.
- Computational Modeling : Apply DFT calculations to predict sulfinate group reactivity (e.g., nucleophilic attack sites) .
- Cross-Disciplinary Collaboration : Integrate organic chemistry and material science approaches to assess applications in catalysis or drug delivery .
Methodological Frameworks
- Experimental Design : Use the PICO framework (Population: compound variants; Intervention: synthesis/analysis methods; Comparison: alternative reagents; Outcome: yield/purity) to structure studies .
- Data Interpretation : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize research questions, e.g., optimizing eco-friendly synthesis routes .
- Reporting Standards : Follow IUCr guidelines for crystallographic data and ACS Style Guide for spectral documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
